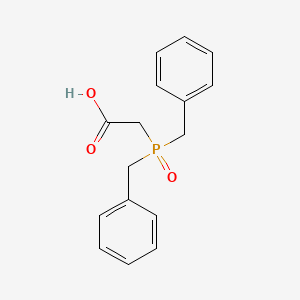![molecular formula C17H21N5O2 B6028308 N~1~-ethyl-N~2~-[3-(1H-pyrazol-1-yl)phenyl]-1,2-pyrrolidinedicarboxamide](/img/structure/B6028308.png)
N~1~-ethyl-N~2~-[3-(1H-pyrazol-1-yl)phenyl]-1,2-pyrrolidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-ethyl-N~2~-[3-(1H-pyrazol-1-yl)phenyl]-1,2-pyrrolidinedicarboxamide, also known as EPPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. EPPTB is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
N~1~-ethyl-N~2~-[3-(1H-pyrazol-1-yl)phenyl]-1,2-pyrrolidinedicarboxamide acts as a competitive inhibitor of CK2 by binding to the active site of the enzyme. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes. By inhibiting CK2 activity, this compound can modulate the phosphorylation status of these substrates, leading to changes in cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on CK2, with little or no effect on other kinases. Inhibition of CK2 activity by this compound has been shown to decrease cell proliferation and increase apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the phosphorylation of tau protein in neuronal cells, which is a hallmark of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-ethyl-N~2~-[3-(1H-pyrazol-1-yl)phenyl]-1,2-pyrrolidinedicarboxamide has several advantages for lab experiments, including its selectivity for CK2 and its relatively simple synthesis method. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its effectiveness in vivo.
Orientations Futures
There are several future directions for research on N~1~-ethyl-N~2~-[3-(1H-pyrazol-1-yl)phenyl]-1,2-pyrrolidinedicarboxamide, including the development of more potent and selective inhibitors of CK2, the investigation of this compound's effectiveness in vivo, and the exploration of its potential applications in other diseases and cellular processes. Additionally, the development of this compound derivatives with improved pharmacokinetic properties may lead to the development of new therapies for cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N~1~-ethyl-N~2~-[3-(1H-pyrazol-1-yl)phenyl]-1,2-pyrrolidinedicarboxamide involves the reaction of N, N-diethyl-1,2-dicarboxylic acid anhydride with 3-(1H-pyrazol-1-yl)aniline in the presence of triethylamine. The resulting product is then treated with N-ethyl-1,2-diaminopropane to yield this compound. The synthesis method is relatively simple and can be performed in a laboratory setting with standard equipment and reagents.
Applications De Recherche Scientifique
N~1~-ethyl-N~2~-[3-(1H-pyrazol-1-yl)phenyl]-1,2-pyrrolidinedicarboxamide has been extensively studied for its potential applications in cancer research. CK2 is overexpressed in many types of cancer and is associated with tumor progression and resistance to chemotherapy. This compound has been shown to inhibit CK2 activity, leading to decreased cell proliferation and increased apoptosis in cancer cells. Additionally, this compound has been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease, where CK2 is involved in the phosphorylation of tau protein.
Propriétés
IUPAC Name |
1-N-ethyl-2-N-(3-pyrazol-1-ylphenyl)pyrrolidine-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-2-18-17(24)21-10-4-8-15(21)16(23)20-13-6-3-7-14(12-13)22-11-5-9-19-22/h3,5-7,9,11-12,15H,2,4,8,10H2,1H3,(H,18,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVVHCLHPCAZPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCCC1C(=O)NC2=CC(=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B6028235.png)
![2-{[5-ethyl-1-(2-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6028240.png)
![8-methoxy-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6028251.png)
![1-ethyl-4-[4-(3-methoxyphenoxy)but-2-en-1-yl]piperazine hydrochloride](/img/structure/B6028263.png)

![N-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B6028280.png)
![[3-benzyl-1-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6028285.png)
![2-[(3-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6028292.png)
![N-(2-bromophenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6028300.png)
![N-(1H-benzimidazol-2-ylmethyl)-5-{[benzyl(methyl)amino]methyl}-3-isoxazolecarboxamide](/img/structure/B6028311.png)
![2-[(4-anilinophenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6028315.png)
![N-{5-hydroxy-6-[(4-methylphenyl)sulfonyl]-8-quinolinyl}-4-methylbenzenesulfonamide](/img/structure/B6028316.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-isobutyl-N-methyl-3-piperidinamine](/img/structure/B6028331.png)